molecular formula C15H21N B14497781 N-Benzylocta-1,7-dien-3-amine CAS No. 63933-81-3

N-Benzylocta-1,7-dien-3-amine

Cat. No.: B14497781
CAS No.: 63933-81-3
M. Wt: 215.33 g/mol
InChI Key: QWQMAMGSIPQFQY-UHFFFAOYSA-N
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Description

N-Benzylocta-1,7-dien-3-amine is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups This compound features a benzyl group attached to an octadienyl chain with an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylocta-1,7-dien-3-amine can be synthesized through a multi-step process. One common method involves the reaction of octa-1,7-dien-3-amine with benzyl chloride under basic conditions. The reaction typically takes place in a solvent such as toluene or xylene, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-Benzylocta-1,7-dien-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzylocta-1,7-dien-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzylocta-1,7-dien-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylamine: A simpler analogue with only a benzyl group attached to the amine.

    N-Octylamine: Contains an octyl chain instead of the octadienyl chain.

    N-Benzyl-1,7-octadiene: Similar structure but lacks the amine group .

Uniqueness

N-Benzylocta-1,7-dien-3-amine is unique due to the presence of both the benzyl and octadienyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

63933-81-3

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

N-benzylocta-1,7-dien-3-amine

InChI

InChI=1S/C15H21N/c1-3-5-7-12-15(4-2)16-13-14-10-8-6-9-11-14/h3-4,6,8-11,15-16H,1-2,5,7,12-13H2

InChI Key

QWQMAMGSIPQFQY-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(C=C)NCC1=CC=CC=C1

Origin of Product

United States

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